2-(1,3-Benzothiazol-2-yl)-3-(benzylamino)-5,5-dimethylcyclohex-2-en-1-one
Overview
Description
2-(1,3-Benzothiazol-2-yl)-3-(benzylamino)-5,5-dimethylcyclohex-2-en-1-one is a complex organic compound that features a benzothiazole ring, a benzylamino group, and a dimethylcyclohexene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzothiazol-2-yl)-3-(benzylamino)-5,5-dimethylcyclohex-2-en-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzothiazole Ring: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Cyclohexene Formation: The cyclohexene ring can be synthesized through a Diels-Alder reaction involving a diene and a dienophile.
Introduction of the Benzylamino Group: This step involves the nucleophilic substitution of a benzylamine onto the cyclohexene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzothiazol-2-yl)-3-(benzylamino)-5,5-dimethylcyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to a dihydrobenzothiazole.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Various substituted benzylamino derivatives.
Scientific Research Applications
2-(1,3-Benzothiazol-2-yl)-3-(benzylamino)-5,5-dimethylcyclohex-2-en-1-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzothiazol-2-yl)-3-(benzylamino)-5,5-dimethylcyclohex-2-en-1-one involves its interaction with various molecular targets:
Molecular Targets: It can interact with enzymes and receptors, potentially inhibiting or activating them.
Pathways Involved: The compound may interfere with cellular pathways such as apoptosis, cell cycle regulation, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzothiazol-2-yl)-3-(methylamino)-5,5-dimethylcyclohex-2-en-1-one
- 2-(1,3-Benzothiazol-2-yl)-3-(ethylamino)-5,5-dimethylcyclohex-2-en-1-one
Uniqueness
2-(1,3-Benzothiazol-2-yl)-3-(benzylamino)-5,5-dimethylcyclohex-2-en-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzylamino group, in particular, provides a unique steric and electronic environment that can influence its interaction with biological targets.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-3-(benzylamino)-5,5-dimethylcyclohex-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2OS/c1-22(2)12-17(23-14-15-8-4-3-5-9-15)20(18(25)13-22)21-24-16-10-6-7-11-19(16)26-21/h3-11,23H,12-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGHDHKIPMBIRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C2=NC3=CC=CC=C3S2)NCC4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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